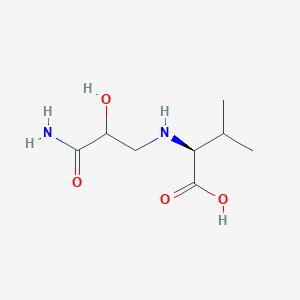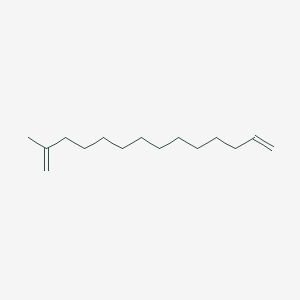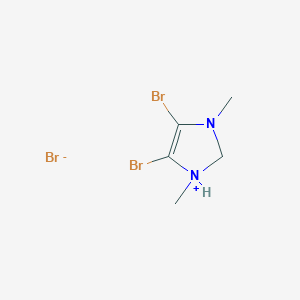
4,5-Dibromo-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide is a brominated derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the bromination of 1,3-dimethylimidazole. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 4,5-dihydro-1,3-dimethylimidazole derivatives.
Oxidation Reactions: Oxidation can lead to the formation of imidazole N-oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or water.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Major Products
Substitution: Formation of 4,5-disubstituted imidazole derivatives.
Reduction: Formation of 4,5-dihydro-1,3-dimethylimidazole.
Oxidation: Formation of imidazole N-oxides.
Scientific Research Applications
4,5-Dibromo-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one: A non-brominated derivative with different reactivity and applications.
1,3-Dimethylimidazolium Bromide: Lacks the bromine atoms at the 4 and 5 positions, resulting in different chemical properties.
4,5-Dihydro-1,3-dimethylimidazole: A reduced form with distinct reactivity.
Uniqueness
4,5-Dibromo-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to the presence of bromine atoms, which confer specific reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
189034-89-7 |
|---|---|
Molecular Formula |
C5H9Br3N2 |
Molecular Weight |
336.85 g/mol |
IUPAC Name |
4,5-dibromo-1,3-dimethyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C5H8Br2N2.BrH/c1-8-3-9(2)5(7)4(8)6;/h3H2,1-2H3;1H |
InChI Key |
NMPXJMOXXLHDQX-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CN(C(=C1Br)Br)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol](/img/structure/B14243819.png)

![N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine](/img/structure/B14243836.png)
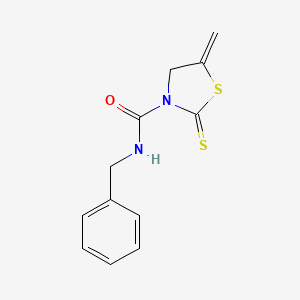
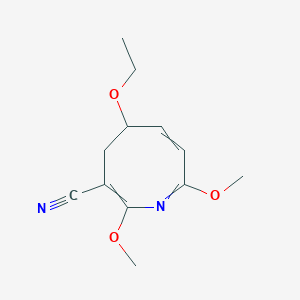
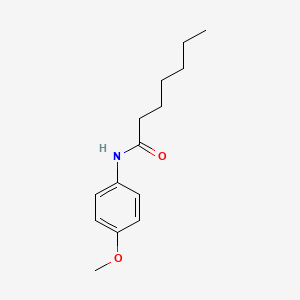

![Trimethyl[(4-octylphenyl)ethynyl]silane](/img/structure/B14243863.png)
![Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]-](/img/structure/B14243866.png)
